molecular formula C20H15BrClNO4S B11123099 4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B11123099
M. Wt: 480.8 g/mol
InChI Key: DDQMIKYMVLZJFW-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, sulfonyl, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Amidation: The formation of the benzamide structure by reacting the sulfonylated intermediate with an amine.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups to the aromatic rings.

Scientific Research Applications

4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is unique due to the combination of bromine, chlorine, sulfonyl, and methoxy groups

Properties

Molecular Formula

C20H15BrClNO4S

Molecular Weight

480.8 g/mol

IUPAC Name

4-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H15BrClNO4S/c1-27-18-10-8-17(9-11-18)23(20(24)14-2-4-15(21)5-3-14)28(25,26)19-12-6-16(22)7-13-19/h2-13H,1H3

InChI Key

DDQMIKYMVLZJFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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